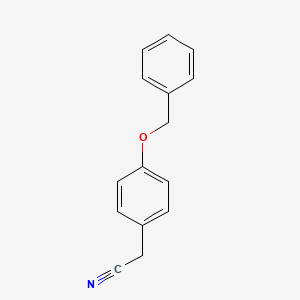

4-Benzyloxyphenylacetonitrile

描述

Contextual Significance of Arylacetonitriles in Synthetic Organic Chemistry

Arylacetonitriles are a class of organic compounds characterized by an aryl group and a nitrile group attached to the same methylene (B1212753) carbon. These compounds are highly valued in organic synthesis due to their versatility. researchgate.net The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, aldehydes, and ketones. This chemical reactivity makes arylacetonitriles crucial starting materials for a wide array of more complex molecules. researchgate.netnih.gov

In medicinal chemistry, arylacetonitriles are particularly important as they serve as key intermediates in the synthesis of numerous heterocyclic compounds, which form the backbone of many pharmaceutical agents. researchgate.net The development of efficient methods for the synthesis of arylacetonitriles, including palladium-catalyzed reactions and iron-catalyzed processes, has further expanded their utility in drug discovery and materials science. frontiersin.orgorganic-chemistry.org

Strategic Importance of 4-Benzyloxyphenylacetonitrile as a Key Building Block

This compound stands out as a particularly strategic building block in multi-step syntheses. The benzyl (B1604629) group serves as a robust protecting group for the phenolic hydroxyl group of 4-hydroxyphenylacetonitrile. This protection is crucial as it prevents the acidic proton of the hydroxyl group from interfering with subsequent reactions involving the nitrile or the benzylic position.

A significant application of this compound is in the synthesis of O-desmethylvenlafaxine succinate (B1194679) (DVS), a pharmaceutical ingredient. researchgate.net In a multi-step synthesis, this compound is prepared by the benzylation of p-hydroxyphenylacetonitrile. researchgate.netnih.gov This intermediate then undergoes further transformations, and the benzyl group is typically removed in a later step via catalytic hydrogenation to reveal the free phenol (B47542). This strategic use of a protecting group allows for a more controlled and efficient synthesis of the final target molecule. researchgate.net

The synthesis of this compound itself can be achieved with high purity and yield, making it an economically viable starting material for industrial applications. researchgate.net For example, a common laboratory and industrial synthesis involves the reaction of p-hydroxybenzene acetonitrile (B52724) with benzyl bromide in the presence of a base like potassium carbonate. researchgate.netfrontiersin.org

Overview of Historical and Contemporary Research Trajectories

Historically, research involving arylacetonitriles focused on fundamental transformations and their incorporation into relatively simple molecules. Early methods for their synthesis often involved harsh reagents and conditions. For instance, the reaction of benzyl halides with metal cyanides was a common but often hazardous approach.

Contemporary research has shifted towards the development of more efficient, selective, and environmentally benign synthetic methods. This includes the use of transition metal catalysis, such as palladium and nickel, to facilitate the formation of arylacetonitriles. frontiersin.orgresearchgate.net For example, palladium-catalyzed α-alkenylation of arylacetonitriles allows for the synthesis of more complex and functionalized derivatives. nih.govfrontiersin.org

Furthermore, modern research explores the application of this compound and related compounds in the synthesis of complex natural products and medicinally relevant scaffolds. The development of "green" synthetic routes, which minimize waste and the use of hazardous substances, is also a major focus. researchgate.net Biocatalytic methods, using enzymes to perform specific transformations, are also gaining traction in the synthesis of chiral arylacetonitrile derivatives. researchgate.net

Recent studies have also demonstrated the utility of this compound in the synthesis of isotopically labeled compounds for use in analytical and metabolic studies. smolecule.com The versatility of this compound continues to inspire new research directions, solidifying its importance as a key building block in modern organic chemistry.

| Property | Value | Source |

| IUPAC Name | 2-(4-(Benzyloxy)phenyl)acetonitrile | nih.gov |

| CAS Number | 838-96-0 | nih.gov |

| Molecular Formula | C15H13NO | nih.gov |

| Molecular Weight | 223.27 g/mol | nih.gov |

| Appearance | Solid | fluorochem.co.uk |

| Melting Point | 65 to 67°C | fluorochem.co.uk |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4-phenylmethoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14/h1-9H,10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEYZRVDFZDOEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335071 | |

| Record name | 4-Benzyloxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

838-96-0 | |

| Record name | 4-(Phenylmethoxy)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=838-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzyloxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Process Optimization for 4 Benzyloxyphenylacetonitrile

Regioselective Synthesis via Phenolic Hydroxyl Protection

The regioselective protection of the hydroxyl group on 4-hydroxyphenylacetonitrile is a critical step in preventing unwanted side reactions and ensuring the formation of the desired 4-benzyloxyphenylacetonitrile. The benzyl (B1604629) group is a commonly employed protecting group for this purpose. nih.govlibretexts.orgwikipedia.org

Williamson Ether Synthesis: Reaction Conditions and Catalysis

The Williamson ether synthesis is a widely used and versatile method for preparing ethers, including this compound. vedantu.combyjus.com This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide ion. vedantu.commasterorganicchemistry.comlibretexts.org In this specific synthesis, the phenoxide of 4-hydroxyphenylacetonitrile acts as the nucleophile, attacking the electrophilic carbon of a benzyl halide. vedantu.com

The general mechanism involves the deprotonation of the alcohol to form the more nucleophilic alkoxide, which then attacks the alkyl halide in a single, concerted step where the new carbon-oxygen bond forms as the carbon-halogen bond breaks. byjus.commasterorganicchemistry.com For this reaction to be efficient, primary alkyl halides are preferred as they are more susceptible to SN2 attack and less prone to competing elimination reactions that can occur with secondary and tertiary halides. masterorganicchemistry.com

Potassium carbonate (K2CO3) is a frequently used base for promoting the Williamson ether synthesis. vedantu.comresearchgate.net It is considered a mild and effective base for deprotonating the phenolic hydroxyl group of 4-hydroxyphenylacetonitrile to form the corresponding phenoxide ion. vedantu.comorgchemres.org The in-situ formation of the phenoxide is crucial as alkoxides are highly reactive. byjus.com The use of potassium carbonate avoids the need for stronger, more hazardous bases. researchgate.net The reaction is typically heated to facilitate the reaction, with temperatures often ranging from 70°C to 110°C. researchgate.net

Table 1: Role of Potassium Carbonate in Williamson Ether Synthesis

| Parameter | Description | Source |

| Function | Acts as a base to deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide ion. | vedantu.comresearchgate.net |

| Advantages | Mild, effective, and avoids the use of stronger, more hazardous bases. | researchgate.net |

| Typical Conditions | Reaction is heated, often between 70°C and 110°C, to drive the reaction to completion. | researchgate.net |

The choice of solvent significantly impacts the efficiency of the Williamson ether synthesis. masterorganicchemistry.comnumberanalytics.com Polar aprotic solvents such as N,N-dimethylformamide (DMF) and acetonitrile (B52724) are commonly employed. byjus.comresearchgate.netnumberanalytics.com These solvents are effective at solvating the cation of the base (e.g., K+ from K2CO3), which in turn enhances the nucleophilicity of the phenoxide ion. numberanalytics.com The reaction is typically carried out under reflux conditions, and the duration can range from 1 to 8 hours, with yields often falling in the 50-95% range in laboratory settings. byjus.com To further enhance reaction rates, especially with less reactive alkylating agents, a catalyst such as an iodide salt can be added. byjus.com Phase transfer catalysts, like tetrabutylammonium (B224687) bromide, can also be utilized, particularly in industrial applications, to facilitate the transfer of the phenoxide ion between an aqueous and an organic phase. byjus.comutahtech.edu

Table 2: Common Solvents and Catalysts for Williamson Ether Synthesis

| Solvent/Catalyst | Role | Typical Conditions | Source |

| N,N-Dimethylformamide (DMF) | Polar aprotic solvent, enhances nucleophilicity of the phenoxide ion. | Heated under reflux. | byjus.comresearchgate.netnumberanalytics.com |

| Acetonitrile | Polar aprotic solvent, facilitates the SN2 reaction. | Heated under reflux. | byjus.com |

| Iodide Salt | Catalyst, improves reaction rate with unreactive alkylating agents through halide exchange. | Added to the reaction mixture. | byjus.com |

| Tetrabutylammonium Bromide | Phase transfer catalyst, facilitates ion transfer between phases. | Used in biphasic systems. | utahtech.edu |

Base-Mediated Etherification: Potassium Carbonate as a Promotor

Alternative Protecting Group Strategies and Their Utility

While the benzyl group is a common choice, other protecting groups can be utilized for the phenolic hydroxyl group, depending on the specific requirements of a synthetic route. libretexts.orgwikipedia.org The choice of a protecting group is critical as it must be stable under the reaction conditions for subsequent steps and easily removable when desired. organic-chemistry.org

Common protecting groups for hydroxyl functions include:

Silyl ethers (e.g., TBDMS, TIPS): These are popular due to their ease of introduction and removal under specific conditions, typically with a fluoride (B91410) source like TBAF. libretexts.orgharvard.edu

Acetyl (Ac) and Benzoyl (Bz) groups : These are ester-based protecting groups that can be removed by acid or base hydrolysis. libretexts.org

p-Methoxybenzyl (PMB) ether : This group can be removed under oxidative conditions, offering an alternative to the hydrogenolysis used for benzyl ethers. libretexts.org

The concept of "orthogonal protection" is significant in complex syntheses, where multiple functional groups require protection. organic-chemistry.org This strategy involves using protecting groups that can be removed under different, non-interfering conditions, allowing for selective deprotection at various stages of a synthesis. organic-chemistry.org

Benzylic Cyanidation Approaches

An alternative synthetic route to this compound involves the introduction of the nitrile group at a later stage, a process known as benzylic cyanidation. sigmaaldrich.com

Nucleophilic Displacement of Halides: Precursor Synthesis

This approach begins with the synthesis of a 4-benzyloxybenzyl halide, such as 4-benzyloxybenzyl chloride or bromide. This precursor is then subjected to a nucleophilic substitution reaction with a cyanide salt, like sodium or potassium cyanide, to introduce the nitrile group. wikipedia.orgchemguide.co.uklibretexts.org The reaction is typically carried out by heating the halide with the cyanide salt in a suitable solvent, often ethanol (B145695), under reflux. chemguide.co.uklibretexts.org This method is an effective way to form carbon-carbon bonds and extend a carbon chain. libretexts.org

The synthesis of the 4-benzyloxybenzyl halide precursor can be achieved from 4-benzyloxybenzyl alcohol. For instance, treatment of the alcohol with a brominating agent like phosphorus tribromide (PBr3) can yield the corresponding bromide. thieme-connect.de

Role of Phase-Transfer Catalysts in Cyanide Introduction

The synthesis of arylacetonitriles, including this compound, often involves the nucleophilic substitution of a halide with a cyanide anion. A significant challenge in this process is the mutual insolubility of the organic substrate (e.g., 4-benzyloxybenzyl chloride), which dissolves in an organic solvent, and the inorganic cyanide salt (e.g., sodium cyanide), which is soluble in water. Phase-transfer catalysis (PTC) provides an effective solution to this two-phase reaction problem. littleflowercollege.edu.inntu.edu.sg

A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction can occur. littleflowercollege.edu.in In the context of cyanation, the catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the cyanide anion (CN⁻) from the aqueous phase into the organic phase. littleflowercollege.edu.in This is accomplished through an ion-exchange mechanism. The lipophilic cation of the catalyst (Q⁺) pairs with the cyanide anion to form a lipophilic ion pair (Q⁺CN⁻). This ion pair is soluble in the organic phase and can readily react with the organic substrate. mdpi.com

The general mechanism can be summarized as follows:

The catalyst cation (Q⁺) pairs with the cyanide anion (CN⁻) at the aqueous-organic interface.

The resulting Q⁺CN⁻ ion pair diffuses from the aqueous phase into the bulk organic phase.

The cyanide ion, now in the organic phase and less encumbered by strong hydration shells, acts as a potent nucleophile, attacking the benzylic carbon of a substrate like 4-benzyloxybenzyl chloride to form this compound.

The catalyst cation then transports the displaced halide anion back to the aqueous phase, completing the catalytic cycle. mdpi.com

Commonly employed phase-transfer catalysts for such reactions include quaternary ammonium salts like benzyltriethylammonium chloride and tetrabutylammonium bromide, as well as phosphonium salts. littleflowercollege.edu.in A patented method for producing 4-hydroxyphenylacetic acid describes the synthesis of this compound by reacting 4-benzyloxybenzyl chloride with an alkali metal cyanide in a biphasic system of water and an organic solvent, a classic application of PTC principles. google.com While the patent does not specify the catalyst, research into related syntheses highlights the efficacy of catalysts such as Aliquat 336® for the cyanation of benzyl chloride derivatives and tetrabutylammonium bromide ((n-Bu)₄N⁺Br⁻) for subsequent condensation reactions involving this compound. phasetransfer.comresearchgate.netnih.gov

| Catalyst Type | Example | Function in Cyanation |

|---|---|---|

| Quaternary Ammonium Salts | Tetrabutylammonium Bromide ((n-Bu)₄N⁺Br⁻), Aliquat 336® | Forms a lipophilic ion pair with the cyanide anion, transporting it into the organic phase to enable nucleophilic attack on the substrate. phasetransfer.comnih.gov |

| Quaternary Phosphonium Salts | Tetrabutylphosphonium Bromide | Similar mechanism to quaternary ammonium salts, often used for their thermal stability. |

Advanced Synthetic Protocols and Yield Enhancement

Modern synthetic chemistry emphasizes the development of protocols that are not only effective but also highly efficient, maximizing yield and product purity while simplifying industrial-scale production.

A highly effective and high-yield protocol for synthesizing this compound has been reported as part of the process optimization for O-desmethylvenlafaxine succinate (B1194679), an active pharmaceutical ingredient. researchgate.netfrontiersin.orgnih.gov In this advanced protocol, this compound is prepared via the benzylation of the hydroxyl group of p-hydroxyphenylacetonitrile. This method stands out for its exceptional yield and purity.

The reaction involves treating p-hydroxyphenylacetonitrile with benzyl bromide in the presence of potassium carbonate as the base. This approach resulted in the synthesis of this compound with a purity of 99.83% and a remarkable yield of 98.92%. researchgate.netfrontiersin.orgnih.gov This specific method avoids the need for phase-transfer catalysts in the primary synthesis step while achieving near-quantitative conversion, representing a significant improvement in process efficiency.

| Starting Material | Reagents | Catalyst/Base | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| p-Hydroxyphenylacetonitrile | Benzyl bromide | Potassium Carbonate | 98.92 | 99.83 | frontiersin.org, researchgate.net, nih.gov |

| 4-Benzyloxybenzyl chloride | Alkali metal cyanide | Not specified (PTC conditions) | Not reported | Not reported | , google.com |

An earlier industrial method, detailed in a patent, involves the reaction of 4-benzyloxybenzyl chloride with sodium cyanide in a toluene (B28343)/water solvent system to produce this compound. google.com This protocol represents a more traditional phase-transfer catalysis approach to introducing the nitrile group.

Chemical Reactivity and Derivatization of 4 Benzyloxyphenylacetonitrile

Transformation of the Nitrile Functionality

The nitrile group (C≡N) is a key functional group in organic synthesis, capable of undergoing various transformations to produce a wide range of valuable compounds, including amines, amides, aldehydes, ketones, and carboxylic acids. ingentaconnect.com

Nucleophilic Addition Reactions: Specific Case of Cyclohexanone (B45756) Adduct Formation

Nucleophilic addition to the carbon-nitrogen triple bond is a primary method for functionalizing nitriles. nih.gov However, this reaction often has a significant activation barrier. nih.gov In the case of α,β-unsaturated carbonyl compounds like cyclohexanone, the β-position is an electrophilic site that can react with a nucleophile in what is known as a conjugate or 1,4-nucleophilic addition. wikipedia.org

A notable reaction of 4-Benzyloxyphenylacetonitrile is its 1,2-nucleophilic addition to cyclohexanone. nih.gov This reaction is significant in the synthesis of various organic intermediates. nih.gov

The 1,2-nucleophilic addition of this compound to cyclohexanone can be promoted by a base such as sodium hydroxide. nih.gov In this mechanism, the base facilitates the deprotonation of the carbon alpha to the nitrile group, creating a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. researchgate.net The resulting intermediate is an alkoxide which, upon protonation, yields the final adduct, 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol. nih.gov This type of reaction, where a nucleophile adds to a carbonyl compound, is a fundamental process in organic chemistry. wikipedia.orgmasterorganicchemistry.com The reaction's efficiency can be quite high, with reported yields and purity exceeding 99%. nih.gov

Key Reaction Parameters for the Base-Catalyzed Addition:

| Parameter | Value |

|---|---|

| Reactants | This compound, Cyclohexanone |

| Base | Sodium Hydroxide |

| Product | 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol |

| Purity | >99% |

| Yield | >99% |

Data from a study on the synthesis of O-desmethylvenlafaxine succinate (B1194679) monohydrate. nih.gov

Homogeneous catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can play a crucial role in facilitating nucleophilic addition reactions. nih.govnih.gov TBAB is a phase-transfer catalyst that can dissolve in both aqueous and organic solvents, which helps to transport water-soluble anionic reactants into the organic phase. nih.govencyclopedia.pub In the 1,2-nucleophilic addition of this compound to cyclohexanone, TBAB is used as a homogeneous catalyst to improve the reaction's efficiency. nih.gov The catalyst can polarize the cyano group, making it more susceptible to nucleophilic attack. nih.gov The use of TBAB can also enhance the reaction rate and product yields. nih.govencyclopedia.pub In some synthetic protocols, the use of TBAB has resulted in very low levels of residual impurities. nih.gov

Base-Catalyzed 1,2-Nucleophilic Addition Mechanisms

Reduction of the Nitrile Group to Amines

The nitrile group of this compound and its derivatives can be reduced to form primary amines. smolecule.comlibretexts.org This transformation is a common and important reaction in organic synthesis. ingentaconnect.com Various reducing agents can be employed for this purpose, including lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. smolecule.comlibretexts.org For instance, the reduction of an alkyl azide, which can be formed from an alkyl halide, with LiAlH₄ yields a primary amine. libretexts.org Another method involves the use of nickel boride, generated in situ, which allows for the rapid and chemoselective reduction of nitriles to primary amines at ambient temperature. scispace.com In the context of DNA-encoded libraries, on-DNA hydrogenation using a palladium catalyst can efficiently reduce nitrile groups to amines. nih.gov

Manipulation of the Benzyloxy Protecting Group

The benzyloxy group is a common protecting group for alcohols and phenols in organic synthesis. uwindsor.caorganic-chemistry.org It is generally stable under many reaction conditions but can be selectively removed when needed. uwindsor.ca

Selective Deprotection Strategies: Hydrogenolysis and Acidic Hydrolysis

Hydrogenolysis is a widely used method for the deprotection of benzyl (B1604629) ethers. acsgcipr.org This reaction involves the cleavage of the carbon-oxygen bond by catalytic hydrogenation, typically using a palladium catalyst (Pd/C) and a hydrogen source. uwindsor.caorganic-chemistry.org The process is generally mild and yields the deprotected alcohol and toluene (B28343) as a byproduct. organic-chemistry.org A key advantage of this method is its selectivity; for example, a benzyl ether can be cleaved in the presence of other reducible groups by careful selection of the catalyst and reaction conditions. acsgcipr.orgresearchgate.net In some cases, transfer hydrogenation using a hydrogen donor like ammonium (B1175870) formate (B1220265) can also be employed. acsgcipr.org It has been shown that the benzyloxy group in derivatives of this compound can be selectively removed via hydrogenolysis. For example, 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride was prepared from its benzyloxy-protected precursor using 10% palladium-carbon under hydrogen pressure. nih.gov

Acidic Hydrolysis is another strategy for cleaving benzyl ethers, although it is generally limited to substrates that are not sensitive to strong acids. organic-chemistry.org The benzyloxy group is susceptible to hydrolysis under acidic conditions. In some multi-step syntheses, acidic hydrolysis has been used to convert a nitrile to a carboxylic acid while simultaneously cleaving the benzyl group. However, this method can sometimes lead to undesired side reactions, such as the cleavage of other acid-labile groups. almacgroup.com

Comparison of Deprotection Strategies:

| Strategy | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C | Mild, selective | May reduce other functional groups (e.g., alkenes, alkynes) uwindsor.ca |

| Acidic Hydrolysis | Strong acid (e.g., HCl) | Can be performed in one pot with other acid-catalyzed steps | Not suitable for acid-sensitive substrates, potential for side reactions organic-chemistry.org |

Impact on Downstream Synthesis

The molecular architecture of this compound, featuring a reactive nitrile group and a cleavable benzyl ether, renders it a versatile intermediate for the synthesis of more complex molecules. The strategic manipulation of these functional groups allows for the creation of diverse derivatives, particularly substituted phenylacetic acids and phenylethylamines, which are significant structural motifs in various fields of chemical research.

The nitrile moiety can be readily transformed into either a carboxylic acid or a primary amine. Hydrolysis of the nitrile, typically under acidic or basic conditions, yields 4-benzyloxyphenylacetic acid. smolecule.comebsco.com A patented process demonstrates this conversion by heating this compound with concentrated hydrochloric acid. google.com This intermediate can then undergo hydrogenolysis to cleave the benzyl ether, producing 4-hydroxyphenylacetic acid, a valuable compound in the pharmaceutical industry. google.com

Alternatively, the nitrile group can be reduced to a primary amine. smolecule.com Reagents such as lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting the nitrile into a 2-(4-(benzyloxy)phenyl)ethan-1-amine. libretexts.org This reduction provides a pathway to substituted phenylethylamines, a class of compounds with significant biological and pharmaceutical relevance.

The benzyl ether itself serves as a protecting group for the phenolic hydroxyl. Its removal is a key step in many synthetic routes. The most common method for debenzylation is catalytic hydrogenolysis, often employing palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. ambeed.comorganic-chemistry.org This reaction is clean and efficient, yielding the deprotected phenol (B47542) and toluene as a byproduct. ambeed.com It is important to note that the conditions for hydrogenolysis can also reduce the nitrile group, leading directly to 4-hydroxyphenylethylamine if both functionalities are transformed simultaneously.

The following table summarizes key downstream synthetic transformations of this compound:

| Starting Material | Reagent(s) | Major Product | Transformation Type |

| This compound | conc. HCl, Heat | 4-Benzyloxyphenylacetic acid | Nitrile Hydrolysis google.com |

| This compound | 1. LiAlH₄ 2. H₂O | 2-(4-(Benzyloxy)phenyl)ethan-1-amine | Nitrile Reduction smolecule.comlibretexts.org |

| 4-Benzyloxyphenylacetic acid | H₂, Pd/C | 4-Hydroxyphenylacetic acid | Hydrogenolysis (Debenzylation) google.comambeed.com |

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for modifying aromatic systems. masterorganicchemistry.comhu.edu.jo The regiochemical outcome of such reactions is dictated by the electronic properties of the existing substituents: the benzyloxy group (-OCH₂C₆H₅) and the cyanomethyl group (-CH₂CN).

The benzyloxy group is a potent activating group and an ortho, para-director. The oxygen atom adjacent to the aromatic ring possesses lone pairs of electrons that can be donated into the ring through resonance. This donation stabilizes the positively charged intermediate (the arenium ion) formed during electrophilic attack, particularly when the attack occurs at the ortho or para positions. hu.edu.jomnstate.edu

Conversely, the cyanomethyl group is weakly deactivating due to the electron-withdrawing inductive effect of the nitrile. However, because the nitrile is separated from the ring by a methylene (B1212753) (-CH₂) spacer, its deactivating influence is significantly attenuated compared to a directly attached cyano group.

In the case of this compound, the powerful activating and directing effect of the benzyloxy group dominates. Since the para position is already occupied by the cyanomethyl substituent, electrophilic attack is directed predominantly to the two equivalent ortho positions (C-3 and C-5) relative to the benzyloxy group. mnstate.edu

Standard electrophilic aromatic substitution reactions are expected to proceed at these positions. For example, nitration using a mixture of nitric acid and sulfuric acid would yield 4-benzyloxy-3-nitrophenylacetonitrile. Similarly, halogenation with bromine in the presence of a Lewis acid catalyst like iron(III) bromide would produce 3-bromo-4-benzyloxyphenylacetonitrile.

The predicted outcomes for common electrophilic aromatic substitution reactions are detailed in the table below:

| Reaction Type | Reagent(s) | Predicted Major Product | Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | 4-Benzyloxy-3-nitrophenylacetonitrile | ortho to benzyloxy group mnstate.edu |

| Halogenation (Bromination) | Br₂, FeBr₃ | 3-Bromo-4-benzyloxyphenylacetonitrile | ortho to benzyloxy group mnstate.edu |

| Sulfonation | SO₃, H₂SO₄ | 2-(Benzyloxy)-5-(cyanomethyl)benzenesulfonic acid | ortho to benzyloxy group mnstate.edu |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(2-(Benzyloxy)-5-(cyanomethyl)phenyl)ethan-1-one (with Acetyl Chloride) | ortho to benzyloxy group mnstate.edunptel.ac.in |

Applications of 4 Benzyloxyphenylacetonitrile in Complex Organic Molecule Synthesis

Precursor in Pharmaceutical Synthesis

The utility of 4-Benzyloxyphenylacetonitrile is most prominently demonstrated in its role as a precursor for active pharmaceutical ingredients (APIs). The benzyl (B1604629) protecting group for the phenol (B47542) is stable under various reaction conditions but can be removed later in a synthetic sequence, making it an ideal starting point for molecules containing a p-hydroxyphenyl moiety.

A significant application of this compound is as a pivotal intermediate in the manufacturing of O-Desmethylvenlafaxine Succinate (B1194679), the succinate salt of the serotonin-norepinephrine reuptake inhibitor (SNRI) Desvenlafaxine. ijmrset.com

An optimized, five-step synthesis for O-Desmethylvenlafaxine Succinate Monohydrate (DVS) highlights the role of this compound (referred to as Intermediate I in the sequence). ajptonline.com The process begins with the benzylation of p-hydroxyphenylacetonitrile to yield this compound with high purity and yield. ajptonline.comCurrent time information in Bangalore, IN.

The yields and purities for each step in this optimized synthesis are detailed below:

| Step | Starting Material | Product | Yield | Purity |

| 1 | p-Hydroxyphenylacetonitrile | This compound (Intermediate I) | 98.92% | 99.83% |

| 2 | This compound | 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol (Intermediate II) | 99.71% | 99.13% |

| 3 | Intermediate II | 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride (Intermediate III) | 94.20% | 98.32% |

| 4 | Intermediate III | O-Desmethylvenlafaxine (ODV) | 84.77% | 99.20% |

| 5 | O-Desmethylvenlafaxine (ODV) | O-Desmethylvenlafaxine Succinate Monohydrate (DVS) | 90.27% | 99.92% |

This table is based on data from an optimized five-step synthesis of Desvenlafaxine Succinate Monohydrate. ajptonline.comCurrent time information in Bangalore, IN.fluorochem.co.ukjocpr.com

The control of impurities, especially genotoxic impurities (GTIs), is a critical aspect of API manufacturing to ensure drug safety. researchgate.net GTIs are substances that can damage genetic material and are potentially carcinogenic even at trace levels. researchgate.netrsc.org Regulatory guidelines recommend controlling these impurities to a Threshold of Toxicological Concern (TTC), often around 1.5 µg per day. researchgate.net

In the synthesis of Desvenlafaxine starting from this compound, several potential impurities are carefully controlled. ajptonline.com The starting materials and reagents used in the synthesis, such as benzyl halides, are recognized as a class of compounds that can be genotoxic. jk-sci.com In the optimized synthesis of Desvenlafaxine, residues of benzyl bromide from the initial protection step are monitored and confirmed to be at trace levels. ajptonline.comfluorochem.co.uk

Furthermore, the phase transfer catalyst used in the second step, tetrabutylammonium (B224687) bromide ((n-Bu)₄N⁺Br⁻), is also identified as a genotoxic impurity. ijmrset.com Its usage is strictly controlled, and the process is designed to ensure its removal, with residual levels reported to be under 0.7 ppm in the subsequent intermediate, meeting high-quality standards for drug safety. ajptonline.comfluorochem.co.ukjocpr.com This rigorous control of potential GTIs throughout the synthetic process is essential for producing a safe and high-quality pharmaceutical product. ajptonline.com

While this compound is a versatile intermediate, its specific application as a direct precursor for the synthesis of flavonoids, pyrazoles, and chromones is not widely documented in a survey of scientific literature. General synthetic methods for these scaffolds, such as the Baker-Venkataraman synthesis for flavonoids and chromones or the Knorr synthesis for pyrazoles, typically utilize different starting materials. ijmrset.comajptonline.comjk-sci.com Although the p-hydroxyphenylacetonitrile core is a common structural motif, the direct use of its benzyl-protected form in established routes to these specific heterocyclic systems is not prominently reported.

Synthesis of O-Desmethylvenlafaxine Succinate (Desvenlafaxine)

Multi-Step Synthetic Sequences and Overall Yield Optimization

Natural Product Synthesis and Analogues

Total synthesis is a field of chemistry focused on the complete laboratory construction of complex natural products from simple, commercially available precursors. wikipedia.org This process is vital for confirming chemical structures and enabling the production of rare substances for biological testing. wikipedia.orgnih.gov

Identification in Natural Extracts and Biosynthetic Implications

While direct isolation of this compound from natural sources is not widely documented in scientific literature, its core chemical structure is related to naturally occurring compounds, suggesting potential biosynthetic relevance. The immediate precursor, 4-hydroxyphenylacetonitrile, has been identified as an endogenous metabolite. chemsrc.com This indicates that a plausible biosynthetic pathway could exist in certain organisms, where the naturally formed 4-hydroxyphenylacetonitrile undergoes enzymatic benzylation to yield this compound.

Furthermore, related benzyl ether structures are found in nature. For instance, benzyl derivatives serve as intermediates in the biosynthesis of complex alkaloids like codeine and morphine within the opium poppy (Papaver somniferum). biosynth.com In these pathways, phenolic hydroxyl groups are often modified by etherification to alter the molecule's reactivity and solubility. biosynth.com The presence of these analogous pathways suggests that while this compound itself may not be a common natural product, the chemical transformations required for its formation are consistent with established biosynthetic processes.

Advanced Materials Precursors

The unique molecular structure of this compound, which combines a rigid phenyl ring, a flexible benzyloxy group, and a polar nitrile function, makes it a valuable precursor for the development of advanced materials. ontosight.ai Its utility spans the creation of specialized functional molecules and the construction of larger polymeric and supramolecular systems.

Development of Functional Molecules for Material Science Applications

This compound serves as a key starting material for synthesizing functional molecules with potential applications in materials science. ontosight.ai The compound's constituent parts—the benzyloxy and acetonitrile (B52724) groups—can be chemically modified to tune the electronic and physical properties of the resulting molecules. ontosight.aitcichemicals.com This versatility allows for its use in creating compounds for fields such as organic electronics. The presence of aromatic rings and conjugated systems is a key feature in molecules designed for applications like thin-film transistors.

Research into related compounds demonstrates that benzyloxy moieties are incorporated into molecules designed for specific material properties. The aromatic rings contribute to π-π stacking interactions, which are crucial for charge transport in organic semiconductors. The nitrile group, with its strong dipole moment, can be used to influence molecular packing and orientation in a solid state, or it can be chemically transformed into other functional groups like amines or carboxylic acids. smolecule.com

| Structural Feature | Potential Material Science Application | Rationale | Citation |

|---|---|---|---|

| Aromatic Phenyl & Benzyl Rings | Organic Electronics (e.g., Organic Thin-Film Transistors) | The π-systems of the aromatic rings facilitate charge mobility through π-π stacking interactions, a fundamental property for semiconductor performance. | ontosight.ai |

| Nitrile Group (-C≡N) | High-Dielectric Materials, Non-linear Optics | The strong dipole moment of the nitrile group can enhance dielectric properties and contribute to non-linear optical activity when incorporated into a larger conjugated system. | ontosight.aiwikipedia.org |

| Ether Linkage (-O-CH2-) | Liquid Crystals | The benzyloxy group provides a degree of conformational flexibility which can be crucial for the formation of mesophases in liquid crystalline materials. | mun.ca |

Building Blocks for Polymer and Supramolecular Architectures

The structure of this compound is well-suited for its use as a building block in both polymer chemistry and the construction of complex supramolecular assemblies. ontosight.aifluorochem.co.uk Supramolecular chemistry relies on non-covalent interactions—such as hydrogen bonding, π-π interactions, and van der Waals forces—to guide the self-assembly of molecules into larger, ordered structures. wikipedia.org

The key features of this compound that enable its role in this field are:

Aromatic Rings : The electron-rich phenyl and benzyl groups are ideal for engaging in π-π stacking, a primary organizing force in many supramolecular systems. wikipedia.org

Nitrile Group : The nitrogen atom in the nitrile group can act as a hydrogen bond acceptor, allowing it to form directional interactions with suitable donor molecules. wikipedia.org

Dipole Moment : The molecule possesses a significant dipole moment, which can lead to dipole-dipole interactions that influence the packing and stability of the resulting architecture.

These characteristics allow this compound to be incorporated as a monomer or a templating molecule in the design of new polymers and self-assembling systems. ontosight.aiambeed.com

| Molecular Feature | Type of Non-Covalent Interaction | Role in Supramolecular Assembly | Citation |

|---|---|---|---|

| Phenyl and Benzyl Groups | π-π Stacking | Drives the face-to-face arrangement of molecules, leading to the formation of columnar or layered structures. | wikipedia.org |

| Nitrile Nitrogen | Hydrogen Bonding (Acceptor) | Forms directional bonds with hydrogen-bond-donating molecules, enabling the creation of specific, predictable network structures. | wikipedia.org |

| Overall Molecular Shape | Van der Waals Forces / Host-Guest Chemistry | Allows the molecule to fit into the cavities of larger host molecules (like cyclodextrins or calixarenes) or to act as a guest that templates an assembly. | wikipedia.org |

Green Chemistry and Sustainable Synthetic Practices for 4 Benzyloxyphenylacetonitrile

Environmentally Benign Synthetic Routes

Environmentally benign, or green, synthesis focuses on designing chemical production methods that minimize environmental harm and promote sustainability. wuxiapptec.com This involves creating simpler, eco-friendly processes that reduce negative impacts throughout the synthesis of chemical compounds. wuxiapptec.com

Maximizing Atom Economy and Minimizing Waste Generation

A core principle of green chemistry is maximizing atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final desired product. chemrxiv.org A higher atom economy signifies a more efficient and sustainable process with less waste generation. ajgreenchem.commdpi.com Traditional syntheses of 4-Benzyloxyphenylacetonitrile can be evaluated through this metric to identify areas for improvement.

Two common routes for synthesizing this compound are:

Williamson Ether Synthesis: This method involves the reaction of p-hydroxybenzonitrile with a benzyl (B1604629) halide, such as benzyl bromide, typically in the presence of a base like potassium carbonate. rsc.org

Cyanation of a Benzyl Halide: This route involves reacting 4-benzyloxybenzyl chloride with an alkali metal cyanide, like sodium cyanide, to introduce the nitrile group. smolecule.com

The theoretical atom economy for these pathways highlights the inherent waste production. In the Williamson ether synthesis, the atoms from the leaving group on the benzyl halide and the cation from the base become byproducts (e.g., KBr and H₂O), which are not part of the final molecule. Similarly, in the cyanation route, the chloride from the starting material and the metal from the cyanide source form a salt byproduct (e.g., NaCl). smolecule.com Minimizing this inorganic waste is a key challenge.

Systematic waste reduction involves not just optimizing reactions but also implementing on-site recovery and reuse of materials and modifying processes to turn waste into useful byproducts. nih.gov

Interactive Data Table: Atom Economy Comparison for this compound Synthesis

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Williamson Ether Synthesis | p-Hydroxybenzonitrile (C₇H₅NO) + Benzyl Bromide (C ₇H₇Br) + K₂CO₃ | This compound (C₁₅H₁₃NO) | 2 KBr + H₂O + CO₂ | 52.4% |

| Cyanation Route | 4-Benzyloxybenzyl Chloride (C₁₄H₁₃ClO) + Sodium Cyanide (NaCN) | This compound (C₁₅H₁₃NO) | Sodium Chloride (NaCl) | 78.7% |

Note: Atom economy is calculated as: (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100. The calculation for the Williamson route includes potassium carbonate as a reactant necessary for the reaction to proceed.

Replacement of Hazardous Reagents and Solvents

A significant focus of green chemistry is the substitution of hazardous substances with safer alternatives. numberanalytics.com Traditional syntheses of this compound often employ reagents and solvents with considerable health and environmental risks.

Hazardous Reagents:

Alkali Metal Cyanides: Reagents like sodium cyanide (NaCN) and potassium cyanide (KCN) are highly toxic. smolecule.com Developing alternative, less hazardous cyanation methods is a critical goal for green synthesis. mdpi.com Promising research shows that nitriles can be synthesized from alcohols using aqueous ammonia (B1221849) and molecular oxygen with non-noble metal oxide nanocatalysts, offering a more benign pathway. mdpi.com

Benzyl Halides: Benzyl bromide is a lachrymator and is corrosive. While challenging to replace entirely in Williamson ether synthesis, using it in a closed-loop system or generating it in-situ could minimize exposure and risk.

Hazardous Solvents:

Traditional Organic Solvents: Syntheses have historically used solvents such as benzene, a known carcinogen, as well as acetone (B3395972) and N,N-dimethylformamide (DMF). nih.govprepchem.com These volatile organic compounds (VOCs) contribute to air pollution and pose health risks. rsc.org

Green Alternatives: The principles of green chemistry encourage replacing these solvents with greener options like water, ionic liquids, or bio-based solvents such as ethanol (B145695) and glycerol. openbiotechnologyjournal.comnumberanalytics.com Polyethylene (B3416737) glycol (PEG) has also been identified as a non-toxic, recyclable reaction medium for various organic transformations. jocpr.com For the Williamson ether synthesis, the use of phase-transfer catalysis can enable the reaction to occur in a biphasic system with water, significantly reducing the reliance on harmful organic solvents. francis-press.com In some cases, mechanochemistry allows for solvent-free reactions, though this approach can be limited by energy efficiency and cost. jocpr.com

Energy Efficiency in Reaction Processes

Improving energy efficiency is a cornerstone of sustainable chemical manufacturing, aiming to reduce both environmental impact and operational costs. numberanalytics.com This can be achieved by conducting reactions at ambient temperatures and pressures or by utilizing alternative energy sources that dramatically reduce reaction times. numberanalytics.comoatext.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, capable of accelerating reaction rates significantly, often reducing reaction times from hours to mere minutes. oatext.comnih.gov This rapid heating, combined with the potential for solvent-free conditions, can lead to substantial energy savings. oatext.combeilstein-journals.org Microwave-assisted methods have been successfully applied to the synthesis of various heterocyclic compounds and α,β-unsaturated compounds, demonstrating the technology's broad applicability. oatext.combeilstein-journals.org

Catalytic Approaches for Enhanced Sustainability

Catalysts are preferable to stoichiometric reagents because they are used in small amounts and can carry out a reaction multiple times, minimizing waste. numberanalytics.com The development of efficient and recyclable catalysts is central to the green synthesis of this compound.

Heterogeneous Catalysis and Catalyst Recyclability

A heterogeneous catalyst exists in a different phase from the reactants, which greatly simplifies its separation from the reaction mixture and subsequent reuse. prepchem.commit.edu This recyclability is crucial for sustainable industrial processes, as it reduces costs and waste. nih.gov

In the context of synthesizing this compound via Williamson ether synthesis, phase-transfer catalysts (PTCs) are particularly valuable. PTCs, such as quaternary ammonium (B1175870) salts, facilitate the reaction between a water-soluble nucleophile (like the phenoxide of p-hydroxybenzonitrile) and a water-insoluble electrophile (benzyl bromide), allowing the use of environmentally benign water as a solvent. buchler-gmbh.comresearchgate.net

To further enhance sustainability, these catalysts can be immobilized on solid supports:

Polymer-Supported PTCs: Attaching the catalytic species to a polymer backbone creates a heterogeneous catalyst that can be easily filtered and reused. Cotton fabric has been used as a support for a cationic acrylate (B77674) polymer, creating a recyclable catalyst for Williamson ether synthesis. nih.gov

Recyclable Basic PTCs: Novel basic PTCs, such as polyethylene glycol-bis (N-methylimidazolium) dihydroxide, have been developed that are effective, operate in aqueous media, and can be recovered and reused multiple times without a significant loss of activity. ajgreenchem.com

Other Heterogeneous Systems: Research into other recyclable heterogeneous catalysts, such as ZnS nanoparticles and composites like Al-Ni-P, demonstrates the broad potential for developing robust, reusable catalysts for various organic transformations, including those relevant to the synthesis of this compound. mdpi.comrsc.org

Biocatalysis and Enzymatic Transformations

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. openbiotechnologyjournal.com This approach is inherently green, as reactions are typically conducted in water under mild temperature and pH conditions, with exceptionally high selectivity. nih.govrsc.org

While a specific enzyme for the direct synthesis of this compound has not been prominently reported, several classes of enzymes are relevant to its synthesis and offer future potential:

Nitrilases: This family of enzymes catalyzes the hydrolysis of nitriles to carboxylic acids and ammonia. openbiotechnologyjournal.comwikipedia.org While often studied for nitrile degradation, they are also involved in biosynthesis pathways. nih.govd-nb.info The exploration and engineering of nitrilases could potentially lead to a biocatalytic route for the cyanation step, avoiding the use of toxic chemical cyanide reagents.

Enzymes for Convergent Synthesis: Modern biocatalysis is increasingly used in convergent synthesis, where enzymes stitch together complex fragments. nih.gov For instance, enzymes like P450s can catalyze C-C bond formation through oxidative coupling, and other enzymes could be engineered to form the ether linkage in this compound. nih.gov

Immobilization and Reusability: As with chemical catalysts, the sustainability of biocatalysis is enhanced by immobilizing enzymes. nih.gov Entrapping enzymes in materials like alginate gels allows them to be easily recovered and reused for multiple reaction cycles, making the process more economically viable. nih.govmdpi.com

The development of biocatalytic routes represents a frontier in the sustainable production of fine chemicals, promising highly efficient and environmentally friendly manufacturing processes. rsc.orgmdpi.com

Flow Chemistry and Process Intensification Studies

Continuous Flow Synthesis of 4-Benzyloxyphenylacetonitrile and its Transformations

The synthesis of this compound typically involves a two-step process: the Williamson ether synthesis of 4-hydroxybenzonitrile (B152051) with benzyl (B1604629) chloride to form the ether linkage, followed by potential transformations of the nitrile group. Performing these reactions in a continuous flow setup allows for precise control over reaction conditions, which is crucial for maximizing yield and purity.

Flow chemistry facilitates transformations of the nitrile group, such as hydrolysis to 4-benzyloxyphenylacetic acid or reduction to 2-(4-benzyloxyphenyl)ethan-1-amine. These subsequent reactions can often be "telescoped" together in an integrated flow system, where the product stream from one reactor is fed directly into the next, eliminating the need for intermediate isolation and purification steps. chemrxiv.orgdurham.ac.uk

Advantages of Flow Reactors for Reaction Control and Safety

Flow reactors present numerous advantages over traditional batch reactors, particularly concerning reaction control and safety. njbio.commt.com

Enhanced Heat Transfer : The high surface-area-to-volume ratio in microreactors or narrow tubing allows for rapid and efficient heat dissipation. njbio.combeilstein-journals.org This is critical for managing highly exothermic reactions, such as nitrations or certain hydrogenations, preventing the formation of hot spots and reducing the risk of thermal runaways. njbio.comwiley.com

Improved Mass Transfer and Mixing : Micromixers in flow systems enable rapid and highly efficient mixing of reactants, which is significantly faster than mechanical stirring in large batch vessels. njbio.com This leads to better reaction homogeneity, increased reaction rates, and fewer side-product formations. njbio.comlabunlimited.com

Precise Control of Reaction Parameters : In a flow system, key parameters like temperature, pressure, residence time, and stoichiometry are precisely controlled. mt.comlabunlimited.com Residence time, the duration a reaction mixture spends in the reactor, is accurately managed by adjusting the reactor volume and flow rate. beilstein-journals.orgmit.edu This level of control allows for fine-tuning reactions to achieve optimal yield and selectivity.

Safety with Hazardous Reagents : Flow chemistry inherently improves safety when working with toxic, explosive, or unstable reagents and intermediates. njbio.com The small internal volume of the reactor ensures that only a minimal amount of hazardous material is present at any given moment. njbio.commt.com This minimizes the potential impact of any incident. Reactions involving reagents like diazomethane (B1218177) or organic azides are significantly safer to perform in a continuous flow setup. njbio.com

Residence Time Optimization and Throughput Enhancement

In continuous flow synthesis, optimizing the residence time is a key factor in maximizing product throughput while maintaining high yields. acs.org A shorter residence time increases the amount of product generated per unit of time. The optimization process involves systematically varying the flow rate and reactor temperature to find the conditions that provide the highest yield in the shortest possible time. labunlimited.comnih.gov

Automated flow systems can perform numerous experiments with varying conditions, rapidly identifying the optimal parameters for both yield and throughput. acs.orgnih.gov For instance, a Bayesian optimization algorithm can be used to intelligently explore the reaction space, minimizing the number of experiments needed to find the optimal residence time, temperature, and reagent stoichiometry. acs.org

Table 1: Illustrative Data for Residence Time Optimization of this compound Synthesis

| Experiment | Flow Rate (mL/min) | Reactor Temperature (°C) | Residence Time (min) | Yield (%) | Throughput (g/h) |

| 1 | 0.5 | 100 | 20.0 | 95 | 1.4 |

| 2 | 1.0 | 100 | 10.0 | 92 | 2.7 |

| 3 | 2.0 | 100 | 5.0 | 85 | 5.0 |

| 4 | 1.0 | 120 | 10.0 | 96 | 2.8 |

| 5 | 2.0 | 120 | 5.0 | 91 | 5.4 |

This table presents hypothetical data to illustrate the relationship between reaction parameters, yield, and throughput in a continuous flow process.

Flow Chemistry in Derivatization Reactions of this compound

Flow chemistry is an ideal methodology for performing derivatization reactions on the this compound molecule. nih.gov Derivatization is the process of transforming a chemical compound into a product of similar structure, called a derivative. libretexts.org For example, the nitrile group can be hydrolyzed to form 4-benzyloxyphenylacetic acid or reduced to form the corresponding primary amine.

These transformations can be carried out efficiently in continuous flow reactors. For instance, a packed-bed reactor containing a solid-supported acid catalyst could be used for the hydrolysis, or a catalyst-packed column could be used for a continuous hydrogenation to the amine. fujifilm.com The ability to integrate these steps in a multi-step flow synthesis allows for the rapid generation of a library of derivatives for applications such as pharmaceutical screening. nih.govvapourtec.com

Microreactor Technology Integration for Reaction Scale-Up and Automation

Microreactors, which are miniaturized continuous flow reactors with channel dimensions in the sub-millimeter range, are powerful tools for chemical synthesis. mdpi.comresearchgate.net Their integration with automated systems revolutionizes reaction development, optimization, and scale-up. nih.govmit.edu

The initial development for the synthesis of this compound would begin in a microreactor system. mdpi.com The small volumes reduce material consumption and increase safety during the screening of various catalysts, solvents, and temperature conditions. researchgate.nettandfonline.com Automated microreactor platforms, integrated with online analytical tools like HPLC or FTIR spectroscopy, can perform hundreds of experiments per day, rapidly identifying optimal reaction conditions. researchgate.netmit.edu

Once the process is optimized on a micro-scale, it can be scaled up for production. wuxiapptec.com Scaling up in flow chemistry does not involve building larger reactors, which can alter reaction parameters (a common issue in batch processing). Instead, it is typically achieved through "numbering-up" or "scaling-out," where multiple microreactors are operated in parallel to increase the total output. mdpi.com This ensures that the optimized reaction conditions remain consistent, leading to reliable and reproducible large-scale production. wiley.com

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Poor, risk of hot spots | Excellent, precise temperature control labunlimited.com |

| Mixing | Slow, inefficient | Rapid and efficient njbio.com |

| Safety | Higher risk with hazardous reagents | Inherently safer due to small volumes njbio.com |

| Scalability | Difficult, requires re-optimization | Straightforward via numbering-up wiley.comwuxiapptec.com |

| Process Control | Limited | Precise control over parameters mt.com |

| Automation | Difficult to integrate | Easily automated nih.govmit.edu |

| Footprint | Large | Compact njbio.com |

Computational Chemistry Investigations of 4 Benzyloxyphenylacetonitrile

Mechanistic Elucidation of Synthetic and Transformation Reactions

Computational methods are instrumental in mapping the complex pathways of chemical reactions. rsc.org They allow for the exploration of reaction mechanisms, identification of intermediates, and determination of the factors controlling reaction outcomes. nih.gov

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to model the transformation of reactants into products. mdpi.com These calculations can trace the entire reaction pathway, which is the lowest energy path on a potential energy surface connecting reactants, transition states, intermediates, and products. nih.govrsc.org

A primary synthetic route to 4-Benzyloxyphenylacetonitrile is the Williamson ether synthesis, involving the reaction of 4-hydroxyphenylacetonitrile with benzyl (B1604629) bromide in the presence of a base. iucr.org DFT calculations can elucidate this S\textsubscript{N}2 reaction mechanism. The process involves modeling the reactants (the phenoxide anion of 4-hydroxyphenylacetonitrile and benzyl bromide), the transition state where the new C-O bond is forming as the C-Br bond is breaking, and the final products. The geometry and energy of the transition state are critical, as they determine the activation barrier of the reaction. rsc.orgnih.gov

Similarly, transformation reactions, such as the hydrolysis of the nitrile group in this compound to form 4-benzyloxyphenylacetic acid, can be studied. DFT can model the stepwise addition of water under acidic or basic conditions, identifying the key intermediates (e.g., imidic acid, amide) and the transition states for each step. For related nitrile compounds, DFT studies have been used to investigate mechanisms like nickel-catalyzed C-CN bond cleavage, revealing that metal coordination can significantly lower the activation energy by stabilizing the transition state. smolecule.com

Table 1: Key Applications of DFT in Analyzing Reactions of this compound

| Reaction Type | Computational Investigation | Key Insights Gained |

|---|---|---|

| Synthesis (Williamson Ether) | Geometry optimization of reactants, transition state, and products. | Determination of activation energy, reaction thermochemistry (exothermic/endothermic), and visualization of bond formation/cleavage. |

| Transformation (Nitrile Hydrolysis) | Modeling of multi-step reaction pathway with solvent molecules. | Identification of reaction intermediates, rate-determining step, and the role of catalysts (acid/base). |

| Isotope Exchange | Calculation of transition state stabilization via metal catalysis. | Mechanistic insight into how catalysts like Nickel(0) facilitate decyanation-cyanation cycles, reducing the activation barrier. smolecule.com |

This table is generated based on the application of general computational chemistry principles to the specific compound.

From the structures and energies calculated using DFT, a detailed energetic profile, or reaction coordinate diagram, can be constructed. mdpi.com This profile plots the potential energy of the system as the reaction progresses from reactants to products. The peaks on this profile correspond to transition states, and the valleys represent stable intermediates. The height of the highest energy barrier (the rate-determining step) allows for the theoretical calculation of the reaction rate constant using transition state theory.

For the synthesis of this compound, the energetic profile would show the energy of the initial reactants, the activation energy required to reach the S\textsubscript{N}2 transition state, and the energy of the final products, confirming the thermodynamic favorability of the reaction. Comparing the activation energies for competing reaction pathways, such as O-alkylation versus C-alkylation of the phenoxide, can explain the observed selectivity in the synthesis. Computational studies on similar Schiff bases have demonstrated excellent agreement between DFT-calculated structures and experimental results, validating the reliability of these theoretical models. uni-greifswald.de

Quantum Chemical Calculations (e.g., DFT) for Reaction Pathways and Transition States

Electronic Structure and Reactivity Analysis

The distribution of electrons within a molecule governs its physical properties and chemical reactivity. Computational methods provide a quantitative picture of the electronic structure, helping to predict how and where a molecule will react. uni-greifswald.de

Molecular Orbital (MO) theory describes the electrons in a molecule as occupying delocalized orbitals that span the entire molecular structure. mit.edu The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. physchemres.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzyloxy-substituted phenyl ring, which is activated by the electron-donating ether oxygen. The LUMO is likely to have significant contributions from the acetonitrile (B52724) group's π* anti-bonding orbital and the aromatic rings.

Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom, providing a more intuitive picture of the charge distribution. In this compound, the oxygen atom of the ether linkage will carry a significant negative charge, while the benzylic methylene (B1212753) carbon and the nitrile carbon will be partially positive. The aromatic ring attached to the oxygen will be more electron-rich than the benzyl ring.

Table 2: Predicted Electronic Properties of this compound from Computational Analysis

| Property | Description | Predicted Characteristics for this compound |

|---|---|---|

| HOMO | Highest energy orbital containing electrons; indicates sites of nucleophilic attack. | Localized on the electron-rich 4-benzyloxyphenyl ring. |

| LUMO | Lowest energy orbital without electrons; indicates sites of electrophilic attack. | Primarily associated with the acetonitrile group and aromatic systems. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Moderate gap, indicating a stable but reactive molecule. |

| Charge Distribution | Partial atomic charges calculated by methods like NBO. | Negative charge on ether oxygen; positive charge on nitrile carbon and benzylic carbon. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Negative potential (red) near the oxygen and nitrile nitrogen; positive potential (blue) near hydrogens. |

This table is generated based on the application of general computational chemistry principles to the specific compound.

The electronic properties derived from computational analysis can be used to predict the most likely sites for chemical reactions. rsc.org For electrophilic aromatic substitution, reactions are predicted to occur at the positions on the aromatic ring with the highest electron density (most negative charge), which are ortho to the activating benzyloxy group. The HOMO distribution also highlights these nucleophilic sites.

For nucleophilic attack, the LUMO distribution and positive atomic charges point to the most electrophilic sites. In this compound, the carbon atom of the nitrile group (C≡N) is a primary site for nucleophilic addition, which is the first step in its hydrolysis to a carboxylic acid.

Computational models can predict regioselectivity by comparing the activation energies for reactions at different possible sites. mdpi.com The pathway with the lowest activation barrier is the most kinetically favored. This approach is crucial for understanding selectivity in more complex reactions where multiple products are possible. rsc.org

Molecular Orbital Theory and Charge Distribution

Molecular Dynamics Simulations for Conformational and Solvent Effects

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. nih.gov MD simulations are particularly useful for understanding the flexibility of molecules and the influence of the surrounding environment, such as a solvent. researchgate.netrsc.org

The choice of solvent can dramatically influence both reactivity and conformation. d-nb.info MD simulations can explicitly model the interactions between the solute (this compound) and a large number of solvent molecules (e.g., water, ethanol (B145695), or dimethylformamide). These simulations can reveal how solvent molecules arrange themselves around the solute and how hydrogen bonding or polar interactions stabilize certain conformations over others. For instance, in a polar solvent, conformations that expose the polar nitrile and ether groups might be favored. This explicit modeling of the solvent environment provides a more realistic picture than gas-phase quantum chemical calculations and is crucial for accurately predicting behavior in solution. uzh.chmdpi.com

Table 3: Investigating this compound with Molecular Dynamics

| Area of Investigation | Simulation Details | Key Insights |

|---|---|---|

| Conformational Analysis | Simulation of a single molecule in a vacuum or implicit solvent. | Identification of low-energy conformers, rotational energy barriers, and the flexibility of the benzyl ether linkage. frontiersin.org |

| Solvent Effects | Simulation of the molecule in a box of explicit solvent molecules (e.g., water, THF). | Understanding of solute-solvent interactions, stabilization of specific conformers, and the structure of the solvation shell around functional groups. uzh.ch |

| Dynamical Properties | Analysis of atomic trajectories over time. | Calculation of diffusion coefficients and vibrational motions, providing a link between molecular structure and macroscopic properties. |

This table is generated based on the application of general computational chemistry principles to the specific compound.

Future Research Directions and Challenges in 4 Benzyloxyphenylacetonitrile Chemistry

Discovery of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

A primary challenge in the synthesis and transformation of 4-Benzyloxyphenylacetonitrile is the development of catalytic systems that offer higher efficiency, selectivity, and sustainability. Traditional methods, such as using an acid catalyst for hydrolysis or potassium cyanide in dimethylformamide, are effective but present opportunities for improvement. google.com Research is trending towards greener and more sophisticated catalytic approaches.

Future work will likely focus on:

Heterogeneous Catalysts: Developing solid-phase catalysts that can be easily separated from the reaction mixture, simplifying purification and reducing waste.

Phase-Transfer Catalysts: Optimizing the use of phase-transfer catalysts, such as triethylbenzylammonium chloride, can improve reaction rates and yields in biphasic systems, particularly for the cyanation step. google.com

Organocatalysis: Exploring metal-free organocatalysts could offer alternative reaction pathways with high selectivity and lower environmental impact.

Specialized Catalysts: Research into novel catalysts for specific transformations is crucial. For instance, ruthenium catalysts like [Ru(p-cymene)Cl₂]₂ have been shown to facilitate hydrogen/deuterium exchange at the α-position, enabling the synthesis of isotopically labeled versions of the compound under mild conditions. smolecule.com This highlights a move towards catalysts that enable highly specific and complex molecular modifications.

Development of Asymmetric Transformations Incorporating this compound

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images where often only one form is effective or safe. A significant future direction for this compound is its use in asymmetric synthesis to produce enantiomerically pure compounds. For related structures, achieving scalable enantioselective synthesis has been identified as a significant hurdle, which necessitates the development of improved catalytic asymmetric methods. vulcanchem.com

The development of asymmetric transformations is a key area of research, with potential strategies including:

Chiral Catalysts: Employing chiral metal complexes or organocatalysts to direct the formation of a specific stereoisomer. Research into highly effective organocatalysts, such as C2 symmetric 3,3'-anthracenyl functionalised BINOL triflylphosphoramide, has shown success in creating chiral molecules with very high enantiomeric excess in other systems and represents a promising avenue for application to this compound derivatives. core.ac.uk

Enzymatic Reactions: Using enzymes as biocatalysts to perform stereoselective transformations on the this compound scaffold, offering high selectivity under mild, environmentally friendly conditions.

Chiral Auxiliaries: Temporarily attaching a chiral group to the molecule to direct a stereoselective reaction, followed by its removal.

The goal is to move beyond racemic mixtures and synthesize specific, biologically active stereoisomers for applications in drug discovery.

Expansion of Applications in Drug Discovery and Materials Science beyond Known Examples

While this compound is a known intermediate, its potential is far from fully exploited. ontosight.ai Expanding its applications in both drug discovery and materials science is a major frontier.

In Drug Discovery:

Novel Scaffolds: It serves as a starting point for more complex molecules with desirable biological activities. ontosight.ai Its functional groups may impart interesting pharmacokinetic properties, making its derivatives candidates for drug development programs. ontosight.ai

Anticancer Agents: A 2023 study identified this compound as a component in lavender essential oil with potential cytotoxic effects, suggesting its promise in the search for new anticancer substances. nih.gov

Neurodegenerative Diseases: Derivatives of related benzyloxybenzene structures have been evaluated for their inhibitory effects on enzymes like monoamine oxidase (MAO), which is relevant in therapies for neurodegenerative diseases. vulcanchem.com

In Materials Science: The rigid phenyl and benzyl (B1604629) groups, combined with the polar nitrile function, make this compound and its derivatives attractive for materials applications. ambeed.com

Liquid Crystals: It is listed as a liquid crystal (LC) building block, suggesting its potential use in display technologies. ambeed.com

Organic Electronics: The compound is considered a small molecule semiconductor building block, potentially useful in creating organic field-effect transistors (OFETs) or other electronic components. ambeed.com

Nanotechnology: Derivatives have been used in monolayer construction, indicating a role in developing nanomaterials and surfaces with specific properties. iucr.org

Advanced Analytical Techniques for In-Process Monitoring and Real-Time Control

To optimize the synthesis and subsequent reactions of this compound, advanced analytical methods are needed for real-time monitoring. While standard techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry are used for final product confirmation, in-process control requires more dynamic methods. smolecule.com

A key future direction is the implementation of Process Analytical Technology (PAT). An example of a relevant advanced technique is Dynamic Multiple Reaction Monitoring (DMRM) coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS). mdpi.com This method allows for the highly sensitive and selective quantification of target compounds in complex mixtures during a reaction. mdpi.com Adopting such techniques would enable chemists to:

Track the consumption of reactants and the formation of products and byproducts in real-time.

Instantly detect reaction deviations or inefficiencies.

Optimize reaction parameters (e.g., temperature, pressure, reagent addition rate) on-the-fly to maximize yield and purity.

Improve safety by monitoring potentially hazardous intermediates.

Modern sample preparation techniques like solid-phase extraction (SPE) can also be integrated to streamline the analysis of reaction aliquots. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

Artificial Intelligence (AI) and Machine Learning (ML) are poised to revolutionize chemical synthesis and drug discovery. mdpi.com For this compound, these technologies can address several challenges and accelerate research.

Key applications include:

Reaction Optimization: ML algorithms can analyze data from previous experiments to predict the optimal conditions (catalyst, solvent, temperature) for maximizing yield and minimizing byproducts, handling complex, high-dimensional problems more efficiently than traditional experimental designs. mdpi.com

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel derivatives of this compound before they are synthesized. frontiersin.orgnih.gov This saves significant time and resources by focusing experimental work on the most promising candidates. frontiersin.org

Retrosynthesis and Pathway Design: AI tools can propose novel and efficient synthetic routes to this compound or its complex derivatives, potentially identifying more cost-effective or environmentally friendly pathways. github.io

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold that are optimized for specific properties, such as binding to a particular biological target. nih.gov

Accelerating Computations: AI can be used to create "optimization proxies" that find near-optimal solutions for complex processes orders of magnitude faster than existing technologies, which is applicable to planning and operations in chemical manufacturing. ai4opt.org

Research Directions in this compound Chemistry

| Section | Research Direction | Key Challenge | Potential Impact |

| 8.1 | Novel Catalytic Systems | Improving reaction efficiency, selectivity, and sustainability. | Greener synthesis, higher yields, easier purification. |

| 8.2 | Asymmetric Transformations | Scalable, highly enantioselective synthesis of chiral derivatives. | Development of stereospecific pharmaceuticals. |

| 8.3 | Expanded Applications | Moving beyond its role as a simple intermediate. | New drugs (e.g., anticancer) and advanced materials (e.g., organic electronics). |

| 8.4 | Advanced Analytical Techniques | Lack of real-time, in-process reaction monitoring. | Enhanced process control, improved safety, and higher product quality. |

| 8.5 | AI and Machine Learning | Optimizing complex variables in synthesis and predicting molecular properties. | Accelerated discovery of new reactions, molecules, and applications. |

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-Benzyloxyphenylacetonitrile, and how can reaction progress be monitored?